Hexadecyl hydrogen phthalate
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Overview
Description
Hexadecyl hydrogen phthalate, also known as 1,2-Benzenedicarboxylic acid, 1-hexadecyl ester, is a phthalate ester. Phthalate esters are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a derivative of phthalic acid and is known for its lipophilic properties, making it useful in various industrial applications .
Preparation Methods
Hexadecyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with hexadecanol (cetyl alcohol). The reaction typically involves heating phthalic anhydride and hexadecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include elevated temperatures to facilitate the esterification process .
In industrial production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is often subjected to purification steps, such as distillation or recrystallization, to obtain the pure this compound .
Chemical Reactions Analysis
Hexadecyl hydrogen phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and hexadecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexadecyl hydrogen phthalate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. Its behavior under various conditions helps in understanding the kinetics and mechanisms of these reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Industry: It is used as a plasticizer in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hexadecyl hydrogen phthalate involves its interaction with cellular membranes and proteins. As a lipophilic compound, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
This compound is also known to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. By binding to these receptors, the compound can modulate gene expression and influence metabolic pathways .
Comparison with Similar Compounds
Hexadecyl hydrogen phthalate can be compared with other phthalate esters, such as:
Dimethyl phthalate (DMP): A smaller phthalate ester used in insect repellents and plastics.
Diethyl phthalate (DEP): Commonly used in personal care products and as a plasticizer.
Di-n-butyl phthalate (DBP): Used in nail polishes and other cosmetics.
Bis(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in medical devices and flexible PVC.
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain phthalates. This affects its solubility, volatility, and interaction with biological systems .
Properties
CAS No. |
51834-16-3 |
---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-hexadecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-24(27)22-19-16-15-18-21(22)23(25)26/h15-16,18-19H,2-14,17,20H2,1H3,(H,25,26) |
InChI Key |
VCLGPSQEYABDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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